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Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947 Get Quote

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenylbutylamine.

The content is tailored for researchers, scientists, and professionals in drug development,

presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate

analysis and interpretation.

Compound Information
Property Value

Chemical Name 4-Phenylbutylamine

Synonyms 4-Phenylbutan-1-amine, Benzenebutanamine

CAS Number 13214-66-9

Molecular Formula C₁₀H₁₅N

Molecular Weight 149.23 g/mol

Structure NCCCCc1ccccc1 (SMILES)

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful technique for elucidating the structure of 4-
phenylbutylamine. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

spectral data.
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¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for 4-Phenylbutylamine

Assignment
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Phenyl-H 7.27 - 7.11 m 5H -

Ar-CH₂- (H4) 2.64 t 2H 7.6

-CH₂-NH₂ (H1) 2.68 t 2H 7.9

Ar-CH₂-CH₂-

(H3)
1.67 - 1.45 m 2H -

-CH₂-CH₂-NH₂

(H2)
1.29 m 2H -

-NH₂ 1.29 (broad) s 2H -

m = multiplet, t = triplet, s = singlet Data is referenced from spectra obtained in CDCl₃.[1][2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for 4-Phenylbutylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b088947?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_13214-66-9_IR1.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_NMR_Spectral_Analysis_of_4_4_Diphenylbutylamine_Hydrochloride.pdf
https://www.benchchem.com/product/b088947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Chemical Shift (δ) ppm

Phenyl C (ipso) 142.9

Phenyl CH 129.1

Phenyl CH 128.2

-CH₂-NH₂ 42.4

Ar-CH₂- 35.8

Ar-CH₂-CH₂- 33.6

-CH₂-CH₂-NH₂ 29.1

Data is representative and may vary slightly based on solvent and experimental conditions.[2]

NMR Experimental Protocol
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[2]

Sample Preparation:

Weighing: Accurately weigh 10-20 mg of 4-phenylbutylamine.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Standard: If quantitative analysis is required, add a small amount of an internal standard,

such as tetramethylsilane (TMS).[2]

Data Acquisition (400 MHz Spectrometer):[2]

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.
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Acquisition Time: 3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64, depending on concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

Temperature: 298 K.

Data Processing:

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H

and 1-2 Hz for ¹³C) before Fourier transformation.[2]

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic

baseline correction.[2]

Referencing: Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00

ppm).

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and perform peak

picking for both ¹H and ¹³C spectra.[2]

NMR Analysis Workflow
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Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-phenylbutylamine. The

spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of

different bonds.

IR Spectral Data
Table 3: Key IR Absorption Bands for 4-Phenylbutylamine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3380 - 3250
N-H Stretch (symmetric &

asymmetric)
Primary Amine (-NH₂)

3085, 3062, 3027 C-H Stretch Aromatic Ring

2930, 2855
C-H Stretch (asymmetric &

symmetric)
Alkyl Chain (-CH₂-)

1604, 1496, 1454 C=C Stretch Aromatic Ring

1585 - 1650 N-H Bend (scissoring) Primary Amine (-NH₂)

747, 698 C-H Out-of-plane Bend Monosubstituted Benzene
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Data obtained from FT-IR analysis in the liquid phase.[3]

IR Experimental Protocol
Sample Preparation (Liquid Film):[4]

Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue

and washing with a volatile solvent like methylene chloride or ethanol.

Place a small drop of liquid 4-phenylbutylamine onto the surface of one KBr plate.

Place the second KBr plate on top and gently rotate it a quarter turn to spread the sample

into a thin, even film.

If the resulting spectrum is too intense (peaks are flat-topped), separate the plates and wipe

one clean before reassembling to create a thinner film.

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the sample holder with the KBr plates into the instrument.

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The final spectrum is automatically generated by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-phenylbutylamine, aiding in its identification and structural confirmation.

MS Spectral Data
The mass spectrum is typically acquired using Electron Impact (EI) ionization.
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Table 4: Major Fragments in the EI-Mass Spectrum of 4-Phenylbutylamine

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

149 15.8 [M]⁺ (Molecular Ion)

132 3.9 [M - NH₃]⁺

104 12.2 [C₈H₈]⁺ (Styrene ion)

91 14.5 [C₇H₇]⁺ (Tropylium ion)

45 29.5 [CH₃CH=NH₂]⁺

30 100.0 [CH₂=NH₂]⁺ (Base Peak)

Ionization was performed at 75 eV.[1] The base peak at m/z 30 is characteristic of primary

amines, resulting from alpha-cleavage.

MS Experimental Protocol (GC-MS with EI)
Sample Preparation:

Prepare a dilute solution of 4-phenylbutylamine in a volatile organic solvent (e.g., methanol

or dichloromethane).

Transfer the solution to an autosampler vial for injection.

Gas Chromatography (GC) Method:

Injector: Split/splitless, typically operated at 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry (MS) Method:

Ionization Mode: Electron Impact (EI).[1]

Ionization Energy: 70 eV.[1]

Source Temperature: 230-250 °C.[1]

Quadrupole Temperature: 150 °C.

Scan Range: m/z 25-300.

4-Phenylbutylamine and MAO-A Inhibition
4-Phenylbutylamine acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an

enzyme crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.[5]

This interaction can be visualized as a simple signaling pathway.

MAO-A Metabolic Pathway
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Inhibition of MAO-A by 4-Phenylbutylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

